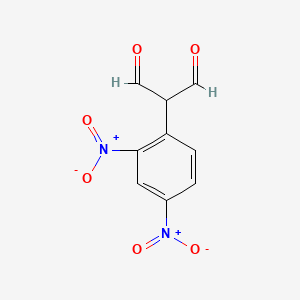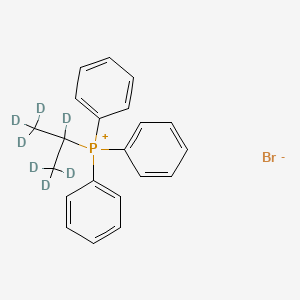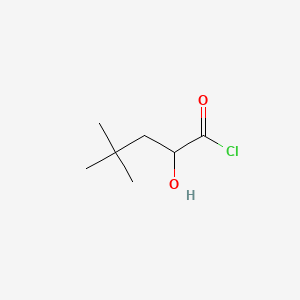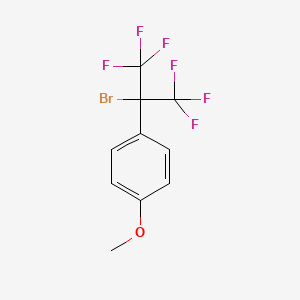
Sodium Stibogluconate,(S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium stibogluconate is a medication primarily used to treat various forms of leishmaniasis, a parasitic infection transmitted by sand-fly bites. It is known by its chemical name antimony D-gluconic acid and is sold under the brand name Pentostam . This compound belongs to the class of pentavalent antimonials and has been in medical use since the 1940s .
Preparation Methods
Sodium stibogluconate is synthesized through the reaction of antimony pentoxide with sodium hydroxide . This reaction produces a mixture of stibonic and gluconic acids, which are then combined to form sodium stibogluconate . Industrial production methods involve careful control of reaction conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.
Substitution: The compound can undergo substitution reactions, particularly involving its gluconate moiety.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, while reactions are often conducted under controlled temperature and pH conditions.
Major Products: The primary products of these reactions are modified antimony compounds and gluconic acid derivatives.
Scientific Research Applications
Sodium stibogluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Mechanism of Action
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit macromolecular synthesis by reducing the availability of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This inhibition likely occurs through the disruption of the citric acid cycle and glycolysis . Additionally, sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription .
Comparison with Similar Compounds
Sodium stibogluconate is unique among pentavalent antimonials due to its specific chemical structure and mechanism of action. Similar compounds include:
- Antimony sodium gluconate
- Estibogluconato sodico
- Myostibin
- Natrii stibogluconas
- Stibanate
- Stibanose
- Stibatin
- Stibinol
- Stibogluconate de sodium
These compounds share similar therapeutic uses but differ in their chemical properties and efficacy.
Properties
Molecular Formula |
C12H37Na3O27Sb2 |
|---|---|
Molecular Weight |
925.90 g/mol |
IUPAC Name |
trisodium;(4R,5R,6R,10R,11R,12R)-6,12-bis[(1R)-1,2-dihydroxyethyl]-2,5,11-trihydroxy-8-oxido-2,8-dioxo-1,3,7,9-tetraoxa-2λ5,8λ5-distibacyclododecane-4,10-dicarboxylate;nonahydrate |
InChI |
InChI=1S/2C6H10O7.3Na.10H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;10*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;-1;+2;+3/p-3/t2*2-,3-,4-,5-;;;;;;;;;;;;;;;;;;/m11................../s1 |
InChI Key |
VJCZMGLJTJZFEN-ZYPIZMQFSA-K |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H](O[Sb](=O)(O[C@@H]([C@H]([C@@H](O[Sb](=O)(O1)O)C(=O)[O-])O)[C@@H](CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(C(O[Sb](=O)(OC(C(C(O[Sb](=O)(O1)O)C(=O)[O-])O)C(CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)

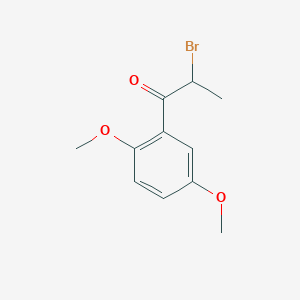
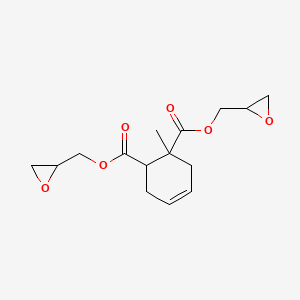
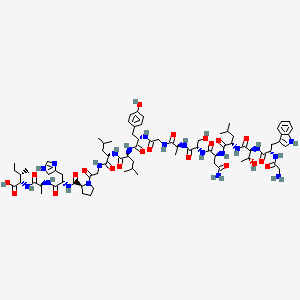


![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
